molecular formula C14H15N5O B2534200 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1396855-27-8

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No. B2534200
CAS RN: 1396855-27-8
M. Wt: 269.308
InChI Key: LZVUZZBQUXPKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide”, also known as PYR-41, is a novel small molecule inhibitor. It is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

NNMT Inhibitors for Treating Diabetes

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide belongs to a class of compounds that have been studied as Nicotinamide N-methyltransferase (NNMT) inhibitors. NNMT is an enzyme involved in metabolic processes, and its inhibition has shown potential in treating metabolic disorders, including type 2 diabetes mellitus (T2DM) and obesity. Novel pyrimidine-5-carboxamide compounds, analogous to this compound, have been reported to be effective NNMT inhibitors. These inhibitors could ameliorate conditions like hyperhomocysteinemia, potentially offering therapeutic benefits in chronic kidney disease (CKD) and diabetes through the modulation of adipose NNMT activity and insulin resistance (Sabnis, 2021).

Role in Metabolic Processes

Compounds similar to this compound are part of the pyridine nucleotide cycle, critical in biosynthetic processes. This cycle involves the conversion of nicotinamide to its metabolites, which play roles in various anabolic and metabolic pathways in living organisms, including mammals, insects, and bacteria. The cycle's efficiency impacts the biosynthesis of important alkaloids and the metabolic management of nicotinamide and its derivatives, illustrating the broad biological significance of these compounds (Waller et al., 1966).

Corrosion Inhibition

Another interesting application of nicotinamide derivatives, including those structurally related to this compound, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Their adsorption behavior and inhibition efficiency highlight their potential utility in industrial applications, offering a chemical approach to mitigating corrosion-related challenges in various sectors (Chakravarthy et al., 2014).

Safety and Hazards

Most active compounds similar to “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide” were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVUZZBQUXPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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